molecular formula C10H12O B8425553 Propenylanisole

Propenylanisole

Cat. No. B8425553
M. Wt: 148.20 g/mol
InChI Key: SQNQPRDLKOZZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466845

Procedure details

148 g (1.0 mol) of 2-allylanisole are mixed with 8 mg of hexachloroplatinic acid under a nitrogen atmosphere and heated to 70° C. 114 g (1.2 mol) of dimethylchlorosilane are metered into the mixture over the course of two hours and the mixture is stirred at 70° C. for a further four hours. Excess dimethylchlorosilane is then removed in vacuo and 2-propenylanisole which is formed by isomerization is separated off using a short Vigreux column. 204 g of 3-(2-anisyl)propyldimethylchlorosilane are obtained as a clear liquid having an acid number of 227.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])[CH:2]=[CH2:3].C[SiH](C)Cl>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])=[CH:2][CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)OC
Name
Quantity
8 mg
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
C[SiH](Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for a further four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered into the mixture over the course of two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess dimethylchlorosilane is then removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=CC)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.